molecular formula C13H21N3O4 B13729252 Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate

Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B13729252
M. Wt: 283.32 g/mol
InChI Key: XDFXPCJGJACULM-UHFFFAOYSA-N
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Description

Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 4, methyl substituents at positions 1 and 3, and a methyl ester at position 5 (Figure 1). The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic procedures while allowing deprotection under acidic conditions for downstream functionalization . This compound is structurally related to intermediates used in medicinal chemistry and heterocyclic synthesis, particularly in the development of kinase inhibitors or bioactive scaffolds . Its molecular formula is C₁₄H₂₂N₃O₄, with a molecular weight of 296.34 g/mol.

Properties

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

methyl 2,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C13H21N3O4/c1-8-9(7-14-12(18)20-13(2,3)4)10(11(17)19-6)16(5)15-8/h7H2,1-6H3,(H,14,18)

InChI Key

XDFXPCJGJACULM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNC(=O)OC(C)(C)C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step pathway involving:

  • Construction of the 1,3-dimethyl-1H-pyrazole core with a carboxylate ester at the 5-position.
  • Introduction of a Boc-protected amino methyl substituent at the 4-position of the pyrazole ring.
  • Use of palladium-catalyzed hydrogenation for selective reduction steps if needed.

One reported method achieves the synthesis by:

  • Starting from a suitable pyrazole precursor bearing reactive sites at positions 4 and 5.
  • Performing a nucleophilic substitution or reductive amination to introduce the Boc-protected aminomethyl group at position 4.
  • Maintaining the methyl ester functionality at position 5 throughout the synthesis.
  • Utilizing palladium on activated carbon in methanol under hydrogen atmosphere at room temperature to facilitate reduction steps, yielding approximately 90% product.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Purpose/Outcome Yield (%)
1 Pyrazole core formation Cyclocondensation of hydrazines with 1,3-dicarbonyls Formation of 1,3-dimethyl-1H-pyrazole-5-carboxylate methyl ester Variable
2 Aminomethylation Reaction with Boc-protected aminomethyl halide or aldehyde + reductive amination Introduction of Boc-protected aminomethyl at C-4 High (ca. 90%)
3 Catalytic hydrogenation Pd/C, MeOH, H2 atmosphere, room temperature Reduction of intermediates, purification High
4 Purification Chromatography or crystallization Isolation of pure methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate -

Protection and Deprotection Considerations

  • The tert-butoxycarbonyl (Boc) group protects the amino functionality during synthesis to prevent side reactions.
  • Boc deprotection, if required, is typically performed using trifluoroacetic acid (TFA) in dichloromethane at room temperature for about 20 minutes, followed by precipitation with ether to isolate the deprotected amine.
  • However, for the target compound, the Boc group is retained to maintain stability and facilitate further synthetic modifications.

Summary Table of Key Synthetic Features

Feature Description
Molecular Formula C13H21N3O4
Molecular Weight 283.32 g/mol
Core Structure 1,3-Dimethyl-1H-pyrazole ring with methyl ester at C-5
Substituent Boc-protected aminomethyl group at C-4
Key Reagents Pd/C catalyst, methanol, hydrogen gas, Boc-aminomethyl precursors
Protection Strategy Boc group to protect amino functionality
Typical Yield ~90%
Purification Methods Chromatography, crystallization

Research Findings and Practical Notes

  • The palladium-catalyzed hydrogenation step is critical for achieving high purity and yield, carried out under mild conditions (room temperature, methanol solvent).
  • The Boc protecting group enhances the compound's stability and solubility, facilitating handling and further chemical transformations.
  • Hydrolysis of the methyl ester group, if needed, requires refluxing with aqueous hydrochloric acid, allowing conversion to the carboxylic acid derivative.
  • The compound is primarily used for medicinal chemistry research due to its potential biological activities linked to the pyrazole scaffold.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Yields various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The Boc-protected amino group allows for selective modification and targeting within complex biological environments.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

A comparative analysis of structurally analogous pyrazole derivatives reveals key differences in substituent positions, protecting groups, and functional moieties (Table 1):

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate Boc-aminomethyl (4), Me (1,3), COOMe (5) Boc-protected amine, ester 296.34 Intermediate for drug synthesis
Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate (unprotected analog) NH₂ (4), Me (1,3), COOMe (5) Free amine, ester 183.19 Reactive intermediate; prone to oxidation
Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate Boc-piperidinyl (5), COOMe (4) Boc-protected cyclic amine, ester 323.37 Ligand in metal-catalyzed reactions
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Ph (1,3), Me (5), COOH (4) Carboxylic acid, aryl substituents 292.32 Chelating agent; crystallography studies
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzoate Ph (3), phenoxy (5), 4-Cl-benzoate (4) Aromatic ester, halogenated aryl 440.90 Potential antimicrobial activity

Key Observations :

  • Boc Protection: The Boc group in the target compound enhances steric bulk and lipophilicity compared to its unprotected analog (e.g., Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate), which may influence solubility and reactivity in cross-coupling reactions .
  • Ester vs.
Physicochemical Properties
  • Solubility : The Boc group increases hydrophobicity, reducing aqueous solubility compared to analogs with polar groups (e.g., carboxylic acids in ).
  • Stability : The Boc-protected amine is stable under neutral and basic conditions but labile in acidic environments, unlike aryl halide-containing derivatives (e.g., ), which are more chemically inert.

Biological Activity

Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, evaluation of its effects on various cancer cell lines, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the protection of amino groups and subsequent reactions to form the pyrazole core. The compound can be synthesized via several methods, including:

  • Protection of Amino Groups : The Boc (tert-butyloxycarbonyl) group is commonly used to protect amino functionalities during synthesis.
  • Formation of Pyrazole : This involves cyclization reactions that yield the desired pyrazole structure.
  • Carboxylation : The final step often includes the introduction of the carboxylate moiety.

Anticancer Properties

This compound has shown promising results in various biological assays, particularly against cancer cell lines:

  • Cytotoxicity : Initial screening indicated that derivatives containing the pyrazole structure exhibit significant cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. For instance, certain compounds demonstrated an IC50 range between 2.43–14.65 μM in these cell lines, suggesting effective growth inhibition .
  • Mechanism of Action : Studies have suggested that these compounds may act as microtubule-destabilizing agents, which is crucial for disrupting cancer cell proliferation. In particular, compounds derived from this scaffold were shown to enhance caspase-3 activity, indicating potential apoptosis-inducing properties .

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives have been reported to exhibit a range of biological activities:

  • Antibacterial and Anti-inflammatory : Some studies highlight their potential as antibacterial agents and their role in reducing inflammation .
  • Antiviral Properties : There is emerging evidence suggesting that certain pyrazole derivatives may also possess antiviral activities .

Case Studies and Research Findings

A selection of case studies illustrates the biological efficacy of this compound and related compounds:

Study Cell Line IC50 (μM) Effect
Study 1MDA-MB-2312.43Growth inhibition
Study 2HepG24.98Apoptosis induction
Study 3LLC-PK1>20Selectivity for cancer cells

These studies collectively indicate that while this compound shows promise as an anticancer agent, further research is warranted to fully elucidate its mechanisms and optimize its therapeutic potential.

Q & A

Basic: What synthetic strategies are effective for preparing Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate?

Answer:
The compound is typically synthesized via a multi-step approach:

  • Step 1: Construct the pyrazole core using cyclocondensation. For example, ethyl acetoacetate and hydrazine derivatives can form the pyrazole ring under reflux with DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst .
  • Step 2: Introduce the Boc-protected aminomethyl group. This may involve alkylation or amidation using tert-butoxycarbonyl (Boc)-protected amines and coupling reagents like EDCI/HOBt in anhydrous DCM or THF .
  • Step 3: Methyl esterification of the carboxylate group using methanol under acidic or basic conditions.

Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to avoid byproducts like over-alkylated derivatives .

Advanced: How can reaction conditions be optimized for Boc-group stability during functionalization?

Answer:
The Boc group is acid-labile but stable under basic conditions. To prevent premature deprotection:

  • Avoid protic acids (e.g., HCl, TFA) during coupling steps. Use mild bases (e.g., NaHCO₃) for pH adjustments.
  • Conduct reactions in aprotic solvents (e.g., DCM, THF) at temperatures ≤40°C to minimize thermal decomposition .
  • Confirm Boc integrity via FTIR (absence of ~1680 cm⁻¹ carbonyl stretch indicates degradation) or ¹H NMR (tert-butyl peak at δ 1.2–1.4 ppm) .

Troubleshooting: If Boc cleavage occurs, reintroduce the group using Boc anhydride and DMAP in DCM .

Basic: What analytical methods validate the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR: Key signals include the Boc tert-butyl group (δ 1.4 ppm, 9H), methyl ester (δ 3.7–3.9 ppm, 3H), and pyrazole protons (δ 6.2–7.0 ppm). Aromatic protons in substituted pyrazoles show distinct splitting patterns .
  • FTIR: Confirm ester carbonyl (C=O at ~1720 cm⁻¹) and Boc carbamate (C=O at ~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS): Exact mass should match the molecular formula (C₁₄H₂₂N₃O₄⁺: calculated 296.1608) .
  • X-ray Crystallography: Resolve stereochemistry and crystal packing if single crystals are obtained .

Advanced: How to resolve contradictions in reported yields for pyrazole carboxylate derivatives?

Answer: Discrepancies often arise from:

  • Substituent Effects: Electron-withdrawing groups (e.g., esters) slow cyclocondensation vs. electron-donating groups. Adjust catalyst loading (e.g., DMF-DMA from 1.2–2.0 eq.) .
  • Purification Challenges: Hydrophilic byproducts (e.g., unreacted amines) may co-elute with the product. Use reverse-phase HPLC (C18 column, acetonitrile/water) for final purification .
  • Moisture Sensitivity: Boc-protected intermediates hydrolyze in humid conditions. Use anhydrous solvents and molecular sieves .

Advanced: How does the Boc-aminomethyl group influence reactivity in downstream applications?

Answer:

  • Protection/Deprotection: The Boc group shields the amine during ester hydrolysis or nucleophilic substitutions. Deprotect with TFA/DCM (1:4 v/v) for 2–4 hours to generate free amines .
  • Steric Effects: The bulky tert-butyl group may hinder coupling reactions. Use smaller coupling agents (e.g., HATU vs. EDCI) .
  • Solubility: Boc derivatives are lipophilic. Switch to polar aprotic solvents (DMF, DMSO) for reactions requiring solubility .

Basic: What biological activities are anticipated based on structural analogs?

Answer:

  • Antimicrobial Activity: Pyrazole esters with electron-deficient rings inhibit bacterial dihydrofolate reductase (DHFR). Test via MIC assays against Gram-positive/negative strains .
  • Kinase Inhibition: The Boc-aminomethyl group may mimic ATP-binding motifs. Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cytotoxicity: Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values with non-Boc analogs to assess protective group effects .

Advanced: What safety protocols are critical for handling this compound?

Answer:

  • Toxicity: Pyrazole derivatives may irritate eyes/skin. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage: Store at –20°C under inert gas (N₂/Ar) to prevent Boc hydrolysis. Desiccate to avoid ester degradation .
  • Waste Disposal: Neutralize acidic deprotection waste (e.g., TFA) with bicarbonate before disposal .

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